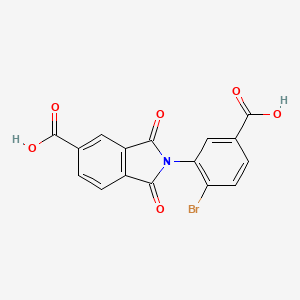![molecular formula C14H17N3O2 B11523149 N-cyclopropyl-2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11523149.png)
N-cyclopropyl-2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOPROPYL-1-{N’-[(E)-(4-ETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE: is a compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields, including bioinorganic chemistry . The compound is characterized by its unique structural motif, which includes a cyclopropyl group and a hydrazinecarbonyl formamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-CYCLOPROPYL-1-{N’-[(E)-(4-ETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the reaction of substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . The reaction conditions often include heating the reactants to facilitate the formation of the Schiff base hydrazone.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-CYCLOPROPYL-1-{N’-[(E)-(4-ETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinecarbonyl moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Biology and Medicine: Schiff base hydrazones, including this compound, have been investigated for their potential as enzyme inhibitors and pharmacological agents. They exhibit various biological activities, such as antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity. It is also employed in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-1-{N’-[(E)-(4-ETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with molecular targets through the formation of stable complexes. The compound can act as a ligand, binding to metal ions and influencing their reactivity. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Comparison: Compared to similar Schiff base hydrazones, N-CYCLOPROPYL-1-{N’-[(E)-(4-ETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H17N3O2 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
N-cyclopropyl-N'-[(E)-(4-ethylphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C14H17N3O2/c1-2-10-3-5-11(6-4-10)9-15-17-14(19)13(18)16-12-7-8-12/h3-6,9,12H,2,7-8H2,1H3,(H,16,18)(H,17,19)/b15-9+ |
InChI Key |
HRODCBYEKKLUSV-OQLLNIDSSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2CC2 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-(4-phenyl-1,3-thiazol-2-yl){2-[2-(trifluoromethyl)phenyl]hydrazinylidene}ethanenitrile](/img/structure/B11523072.png)
![4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11523076.png)

![4-butoxy-N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11523091.png)
![3-cyclohexyl-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]propan-1-one](/img/structure/B11523099.png)
![1-(2-chlorobenzyl)-3'-(2-phenylethyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11523100.png)
![Propenoic acid, 2-cyano-3-[2-(4-nitrophenyl)-1-oxoethylhydrazino]-, ethyl ester](/img/structure/B11523105.png)
![3-(4-Methoxyphenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B11523109.png)

![8-Ethyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11523117.png)
![2,2'-{Biphenyl-4,4'-diylbis[(2-oxoethane-2,1-diyl)sulfanediyl]}bis(4,5,6-trimethylpyridine-3-carbonitrile)](/img/structure/B11523123.png)
![5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11523131.png)
![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl thiophene-2-carboxylate](/img/structure/B11523133.png)
![N-[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yl)propyl]acetamide](/img/structure/B11523140.png)
